molecular formula C9H12ClN B1527606 4-(Tert-butyl)-2-chloropyridine CAS No. 81167-60-4

4-(Tert-butyl)-2-chloropyridine

Cat. No.: B1527606
CAS No.: 81167-60-4
M. Wt: 169.65 g/mol
InChI Key: UGGNULHQVUWRGQ-UHFFFAOYSA-N
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Description

4-(Tert-butyl)-2-chloropyridine is a chemical compound characterized by a pyridine ring substituted with a tert-butyl group at the 4-position and a chlorine atom at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Chlorination of 4-(Tert-butyl)pyridine: This method involves the chlorination of 4-(Tert-butyl)pyridine using chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl₃), under controlled temperature conditions.

  • Nucleophilic Substitution: Another approach is the nucleophilic substitution of a suitable precursor, such as 4-(Tert-butyl)pyridine-N-oxide, with a chlorinating agent like thionyl chloride (SOCl₂).

Industrial Production Methods: The industrial production of this compound typically involves large-scale chlorination reactions, often carried out in continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the reaction efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as this compound-N-oxide.

  • Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, resulting in 4-(Tert-butyl)pyridine.

  • Substitution: The chlorine atom can be substituted with other nucleophiles, such as alkyl or aryl groups, to form different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: this compound-N-oxide

  • Reduction: 4-(Tert-butyl)pyridine

  • Substitution: Various alkyl or aryl-substituted pyridines

Scientific Research Applications

4-(Tert-butyl)-2-chloropyridine finds applications in various scientific research areas, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Medicine: It is utilized in the design and synthesis of new medicinal compounds with potential therapeutic effects.

  • Industry: The compound is employed in the production of materials and chemicals used in various industrial processes.

Mechanism of Action

Pyridines

are a class of compounds that are used in a variety of applications, including as building blocks in the synthesis of pharmaceuticals and agrochemicals . They can act as ligands, binding to a variety of targets, and their mode of action can vary widely depending on the specific compound and target .

Tert-butyl compounds

, such as “4-(Tert-butyl)-2-chloropyridine”, are often used in organic synthesis due to their stability. The tert-butyl group is non-reactive and can serve as a protective group for reactive sites in a molecule during a chemical reaction .

The biochemical pathways affected by a specific pyridine or tert-butyl compound would depend on the compound’s specific targets and mode of action. Similarly, the pharmacokinetics of these compounds—how they are absorbed, distributed, metabolized, and excreted in the body—can vary widely .

The result of action of these compounds at the molecular and cellular level can include a wide range of effects, depending on the specific compound and its targets. These can include inhibiting or activating enzymes, binding to receptors and modulating their activity, and more .

The action environment can also influence the action, efficacy, and stability of these compounds. Factors such as pH, temperature, and the presence of other compounds can affect a compound’s stability and how it interacts with its targets .

Comparison with Similar Compounds

  • 2-Chloropyridine

  • 4-(Tert-butyl)pyridine

  • 2-(Tert-butyl)pyridine

Properties

IUPAC Name

4-tert-butyl-2-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-9(2,3)7-4-5-11-8(10)6-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGNULHQVUWRGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00721046
Record name 4-tert-Butyl-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81167-60-4
Record name 4-tert-Butyl-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(tert-Butyl)-2-chloropyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-(tert-butyl)-2-chloropyridine enhance the performance of spiro-OMeTAD in perovskite solar cells?

A1: this compound acts as a p-dopant for the spiro-OMeTAD hole-transport layer (HTL) in perovskite solar cells. [] Traditional p-doping methods using 4-tert-butylpyridine can lead to pore formation in the HTL, negatively impacting device performance. In contrast, this compound facilitates instant p-doping and prevents pore formation. [] This results in improved hole mobility and conductivity within the HTL, leading to enhanced power conversion efficiency and device stability.

Q2: Are there any observed differences in material compatibility and stability when using this compound compared to conventional dopants?

A2: Yes, the research indicates that using this compound as a p-dopant significantly improves the stability of perovskite solar cells, particularly under thermal and humid conditions. [] The absence of pore formation in the HTL contributes to this enhanced stability. Further research may explore long-term stability and compatibility with various perovskite compositions and device architectures.

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